molecular formula C14H22N2O2 B13130022 Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-

Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-

Cat. No.: B13130022
M. Wt: 250.34 g/mol
InChI Key: OPBWIYZUHDSGGA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- typically involves the reaction of 4-methoxybenzylamine with a suitable butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)butanamide

InChI

InChI=1S/C14H22N2O2/c1-10(2)13(15-3)14(17)16-9-11-5-7-12(18-4)8-6-11/h5-8,10,13,15H,9H2,1-4H3,(H,16,17)

InChI Key

OPBWIYZUHDSGGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=C(C=C1)OC)NC

Origin of Product

United States

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